Mayolene-16
Description
Mayolene-16 is a labile defensive lipid identified in the glandular secretions of Pieris rapae (European cabbage butterfly) larvae. Structurally, it belongs to the fatty acid esters of hydroxy fatty acids (FAHFAs) class, specifically as an O-acylated derivative of (11R)-hydroxy-α-linolenic acid (11-HLA) esterified with a hexadecanoyl (C16) chain . Its molecular formula is C₃₄H₆₀O₄, with a molecular weight of 532.45 g/mol .
Properties
Molecular Formula |
C34H60O4 |
|---|---|
Molecular Weight |
532.8 g/mol |
IUPAC Name |
(9Z,11R,12Z,15Z)-11-hexadecanoyloxyoctadeca-9,12,15-trienoic acid |
InChI |
InChI=1S/C34H60O4/c1-3-5-7-9-10-11-12-13-14-15-19-23-27-31-34(37)38-32(28-24-20-8-6-4-2)29-25-21-17-16-18-22-26-30-33(35)36/h6,8,24-25,28-29,32H,3-5,7,9-23,26-27,30-31H2,1-2H3,(H,35,36)/b8-6-,28-24-,29-25-/t32-/m0/s1 |
InChI Key |
XHGMWSVXYAFIMA-IPBGHUMISA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)O[C@H](/C=C\CCCCCCCC(=O)O)/C=C\C/C=C\CC |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OC(C=CCCCCCCCC(=O)O)C=CCC=CCC |
Synonyms |
mayolene-16 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Mayolene-18
The closest structural analog, mayolene-18, differs by its octadecanoyl (C18) chain. Both compounds dominate the larval secretion (80% combined) .
Functional Differences :
Other FAHFAs
Mayolenes are part of the broader FAHFA family, which includes structurally related compounds from plants and animals.
Example: Stylosanthes guianensis FAHFAs
- Structure : Dimeric/trimeric esters of 3-hydroxy capric/lauric acids with C16, C18, and C20 chains .
- Activity : Exhibit anti-proliferative effects, unlike the anti-insectan role of mayolenes .
| Property | This compound | S. guianensis FAHFAs |
|---|---|---|
| Hydroxy Acid | 11R-HLA | 3-hydroxy capric/lauric acids |
| Ester Chain | C16 | C16, C18, C20 |
| Biological Role | Predator deterrence | Anti-proliferative activity |
Comparison with Functionally Similar Compounds
Pinoresinol
Pinoresinol, a lignol from Brassica oleracea, co-occurs in Pieris rapae secretions and provides enhanced defense .
Key Finding: Pinoresinol is 10–50× more potent than this compound in ant deterrence assays, despite its lower concentration in secretions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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